Boc Protection Enhances Acylation Yield
Direct acylation of unprotected 2-amino-4-chlorothiazole (compound 8) with O-acetylsalicyloyl chloride gave the desired thiazolide 12 in only 19% isolated yield, contaminated with a bis-acylated byproduct (13). In contrast, acylation of the corresponding N-Boc-protected intermediate (21) with the same acyl chloride, followed by mild TFA deprotection, afforded the identical thiazolide 12 in 70% yield over two steps, with no bis-acylation side products reported [1]. The target compound, 1064678-19-8, is a member of this superior Boc-protected intermediate family and offers this same yield-enhancing protection strategy.
| Evidence Dimension | Isolated yield of 2-acylamino-4-chlorothiazole product (thiazolide 12) |
|---|---|
| Target Compound Data | ~70% (via N-Boc-protected intermediate 21, two-step acylation/deprotection sequence) |
| Comparator Or Baseline | 19% (via direct acylation of free 2-amino-4-chlorothiazole 8, anhydrous conditions with Et3N in THF) |
| Quantified Difference | >3.5-fold yield improvement; elimination of bis-acyl byproduct formation |
| Conditions | Acylation with O-acetylsalicyloyl chloride (9), Et3N base, THF; Boc deprotection with dilute CF3CO2H in CH2Cl2 |
Why This Matters
For procurement teams sourcing building blocks for high-value amide library synthesis, the Boc-protected form directly translates to higher synthetic throughput and purity, reducing costly re-purification steps.
- [1] Pate, S., Taujanskas, J., Wells, R., Robertson, C. M., O'Neill, P. M., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 27894–27903. View Source
